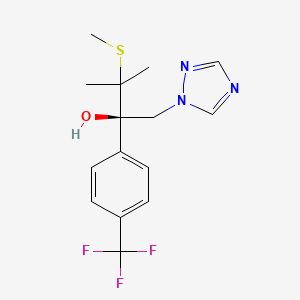

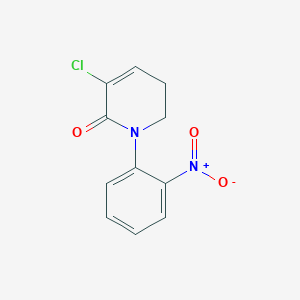

![molecular formula C14H14ClNO5S2 B2371103 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396786-53-0](/img/structure/B2371103.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in a variety of compounds with important pharmaceutical and biological applications .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . Another method involves treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .

科学的研究の応用

Ocular Hypotensive Activity and Carbonic Anhydrase Inhibition

Derivatives of benzo[b]thiophene-2-sulfonamide, related structurally to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, have been prepared to explore their utility as topically active inhibitors of ocular carbonic anhydrase, which is beneficial in treating glaucoma. Among these derivatives, certain compounds have shown significant ocular hypotensive effects in experimental settings, making them potential candidates for clinical evaluation in the management of glaucoma (Graham et al., 1989).

Advanced Oxidation Processes for Environmental Applications

Studies focusing on the degradation of sulfonamide antibiotics in aqueous solutions have utilized advanced oxidation processes (AOPs), highlighting the significance of hydroxyl radical-induced degradation. These investigations provide insights into the mechanisms by which sulfonamides, including those structurally related to the compound of interest, are broken down in environmental contexts. The findings suggest potential applications in water treatment and pollution mitigation, emphasizing the role of sulfonamides in environmental chemistry (Sági et al., 2015).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities for Cancer Research

Research into polymethoxylated-pyrazoline benzene sulfonamides, which share a sulfonamide group with N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, has shown that these compounds exhibit cytotoxic activities against tumor and non-tumor cell lines. Additionally, their inhibitory effects on carbonic anhydrase isoenzymes suggest potential applications in developing cancer therapeutics. These studies underscore the importance of sulfonamide derivatives in medicinal chemistry, particularly in targeting carbonic anhydrase isoenzymes involved in tumor physiology (Kucukoglu et al., 2016).

Antibacterial and Enzyme Inhibition Studies

Sulfonamide derivatives, including N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, have been synthesized and tested for their antioxidant activities and inhibitory effects against various enzymes. These compounds have shown promising activity against acetylcholinesterase enzyme, which is relevant in the context of neurodegenerative diseases. The research indicates the broad utility of sulfonamide derivatives in designing inhibitors for specific enzymes, contributing to therapeutic developments in areas ranging from infection control to neurodegeneration (Fatima et al., 2013).

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO5S2/c1-14(17,9-2-3-10-11(6-9)21-8-20-10)7-16-23(18,19)13-5-4-12(15)22-13/h2-6,16-17H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZWJWQRQQYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

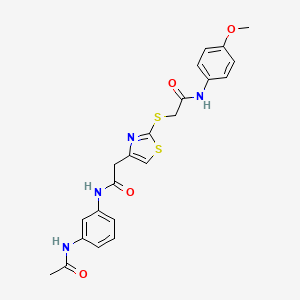

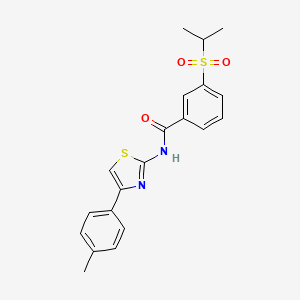

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)

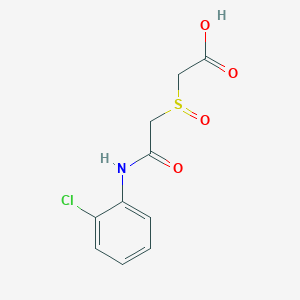

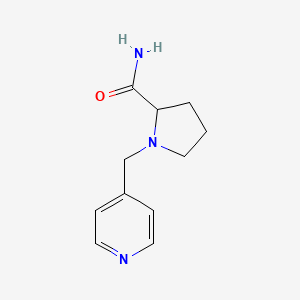

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)

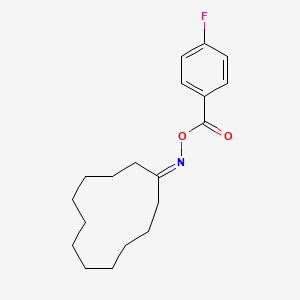

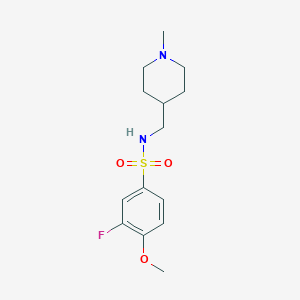

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)